4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride
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Overview
Description
4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a methoxyethyl group attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with methoxyethyl halides under controlled conditions. One common method includes the use of 4-piperidone as a starting material, which undergoes reductive amination with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, often serving as a ligand or inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including its use in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and resulting in the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
Uniqueness
4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the methoxyethyl group attached to the piperidine ring. This structural modification enhances its chemical reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2-methoxyethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-11-7-4-8(9)2-5-10-6-3-8;;/h10H,2-7,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGMMRYZWBMAJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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